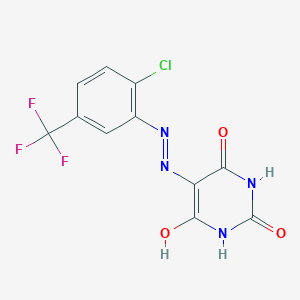
5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a hydrazono group and a chlorotrifluoromethylphenyl group. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-chloro-5-(trifluorom
Activité Biologique
The compound 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the compound's biological activities based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring substituted with a hydrazone group and a trifluoromethylated phenyl moiety. The molecular formula is C12H8ClF3N5O3, with significant implications for its reactivity and interaction with biological targets.
Target Interactions
Hydrazone derivatives, including this compound, are known to interact with various biological targets. They often function as inhibitors or modulators of key enzymes involved in cancer progression and microbial resistance. The mechanism typically involves the formation of hydrazones with carbonyl compounds, which can alter the function of proteins and nucleic acids.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example:
- In vitro Studies : The compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The results indicated significant antiproliferative effects with IC50 values suggesting effective inhibition of cell growth at low concentrations .
- National Cancer Institute Screening : Selected derivatives from related studies were screened through the NCI-60 program, demonstrating cytotoxicity across various cancer cell lines. Notably, one derivative exhibited an average growth inhibition (GI50) of -5.66 log units, indicating potent anticancer properties .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored:
- Microbial Testing : In studies assessing activity against bacterial strains such as E. coli and S. aureus, the compound showed promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Case Studies
- Synthesis and Characterization : A study synthesized a series of pyrimidine derivatives, including the target compound, and characterized them using spectroscopic methods. The anticancer activity was assessed using mitochondrial activity as an indicator of cell proliferation .
- Comparative Analysis : Another investigation compared the biological activities of various derivatives, revealing that modifications on the pyrimidine ring significantly impacted their cytotoxicity profiles. Substituents such as chlorine at specific positions enhanced activity against certain cancer cell lines .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 | Anticancer |
| This compound | A549 | 0.03 ± 0.0056 | Anticancer |
| This compound | E. coli | <100 µg/mL | Antimicrobial |
Propriétés
IUPAC Name |
5-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4O3/c12-5-2-1-4(11(13,14)15)3-6(5)18-19-7-8(20)16-10(22)17-9(7)21/h1-3H,(H3,16,17,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLKUVKBMCPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=NC2=C(NC(=O)NC2=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














